1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS 1147422-71-6 properties
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride CAS 1147422-71-6 properties
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents. Its structure combines a piperazine ring—a "privileged scaffold" in medicinal chemistry known for favorable pharmacokinetic profiles—with a tetrahydrofuran (THF) moiety, which introduces polarity and hydrogen-bond accepting capabilities without the metabolic liability of a simple alkyl chain.
The following technical guide details its properties, synthesis, and application in drug discovery.
CAS: 1147422-71-6 Role: Intermediate / Building Block Class: N-Substituted Piperazine / Cyclic Ether
Executive Summary
1-(Tetrahydrofuran-3-yl)piperazine hydrochloride is a secondary amine salt serving as a critical intermediate for generating N,N'-disubstituted piperazine libraries. The 3-tetrahydrofuranyl group acts as a polar, metabolically stable isostere for cyclopentyl or isopropyl groups, often improving the water solubility and metabolic stability (t1/2) of the final drug candidate. It is widely employed in the development of GPCR ligands (e.g., serotonin/dopamine modulators) and kinase inhibitors.
Chemical Identity & Physicochemical Profile
Identity Data
| Parameter | Detail |
| IUPAC Name | 1-(Tetrahydrofuran-3-yl)piperazine hydrochloride |
| CAS Number | 1147422-71-6 |
| Molecular Formula | C₈H₁₆N₂O[1][2][3][4] · xHCl (Typically monohydrochloride or dihydrochloride) |
| Molecular Weight | 156.23 g/mol (Free Base); ~192.69 g/mol (Mono-HCl) |
| SMILES | C1COCC1N2CCNCC2.Cl |
| Appearance | White to off-white crystalline solid (Salt form) |
Physicochemical Properties (Predicted & Observed)
Note: Experimental values for this specific CAS are rare in open literature; values below represent the consensus for the class of 1-substituted piperazine salts.
| Property | Value / Description | Relevance |
| Solubility (Water) | High (>50 mg/mL) | Ideal for aqueous reactions and biological assays. |
| Solubility (Organic) | Low in non-polar solvents; soluble in DMSO, MeOH. | Requires polar solvents for processing. |
| pKa (Piperazine N1) | ~4.5 (Est.) | The N1 nitrogen (attached to THF) has reduced basicity. |
| pKa (Piperazine N4) | ~9.0 (Est.) | The distal N4 nitrogen remains highly basic and reactive. |
| LogP (Free Base) | ~ -0.5 to 0.2 | Indicates high polarity; beneficial for lowering logD of lipophilic drugs. |
| Melting Point | >200°C (Decomposes) | Typical for piperazine hydrochloride salts. |
Synthetic Pathways & Manufacturing
The synthesis of 1-(Tetrahydrofuran-3-yl)piperazine is non-trivial due to the need to avoid elimination side reactions common with 3-halotetrahydrofurans. The industry-standard approach is Reductive Amination .
Route A: Reductive Amination (Preferred)
This route uses Dihydrofuran-3(2H)-one (Tetrahydrofuran-3-one) and Piperazine in the presence of a reducing agent. It avoids the elimination byproducts seen in nucleophilic substitution.
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Reagents: Piperazine (excess), Dihydrofuran-3(2H)-one, Sodium Triacethoxyborohydride (STAB) or NaCNBH₃.
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
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Mechanism: Formation of an iminium ion intermediate followed by in situ hydride transfer.
Detailed Protocol (Bench Scale):
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Preparation: Charge a reaction vessel with Piperazine (3.0 equiv) to minimize bis-alkylation. Dissolve in DCM (10 mL/g).
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Addition: Add Dihydrofuran-3(2H)-one (1.0 equiv) dropwise at 0°C. Stir for 30 min to allow hemiaminal/imine formation.
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Reduction: Add Sodium Triacethoxyborohydride (1.5 equiv) portion-wise.
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Reaction: Allow warming to room temperature (RT) and stir for 12–16 hours under N₂ atmosphere.
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Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM.
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Purification: The excess piperazine is water-soluble, but the product is amphiphilic. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
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Salt Formation: Dissolve the crude free base in Ethanol/Diethyl Ether and add 4M HCl in Dioxane dropwise. Filter the precipitate to obtain the hydrochloride salt.
Route B: Nucleophilic Substitution (Alternative)
Uses 3-Bromotetrahydrofuran and Piperazine.
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Drawback: 3-Bromotetrahydrofuran is prone to E2 elimination to form dihydrofuran, lowering yields. This route is generally avoided unless the ketone starting material is unavailable.
Synthesis Workflow Diagram
Caption: Figure 1. Reductive amination workflow for the synthesis of 1-(Tetrahydrofuran-3-yl)piperazine HCl.
Quality Control & Characterization
To ensure the integrity of the building block for downstream medicinal chemistry, the following specifications are recommended.
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, Acetonitrile/Water + 0.1% TFA) | ≥ 97.0% (Area %) |
| Identity | ¹H-NMR (DMSO-d₆) | Characteristic multiplets for THF (1.6–3.8 ppm) and Piperazine (2.8–3.2 ppm). |
| Counterion | Ion Chromatography or AgNO₃ titration | Confirms Mono- vs. Dihydrochloride stoichiometry. |
| Water Content | Karl Fischer (KF) | < 1.0% (Hygroscopic nature requires tight control). |
Key NMR Diagnostic Peaks:
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THF Methine (CH-N): A multiplet around 3.0–3.5 ppm (often overlapping with piperazine protons, requires 2D COSY for assignment).
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Piperazine Ring: Two distinct multiplets if N-substituted; often broadened in the salt form due to exchangeable NH protons.
Handling, Stability & Safety
Stability Concerns
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Hygroscopicity: Piperazine salts are notoriously hygroscopic. Store in a desiccator or under inert gas (Argon/Nitrogen).
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Peroxide Formation: While the THF ring is stable, the ether linkage can form peroxides upon prolonged exposure to air and light, though less likely in the solid salt form than the liquid free base.
Safety Profile (GHS Classifications)
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Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[2]
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Sensitization: Piperazines are known respiratory and skin sensitizers. Use in a fume hood.
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Handling: Wear nitrile gloves and safety glasses. Avoid dust formation.[2]
Applications in Drug Discovery
This compound is a secondary pharmacophore . It is rarely the active drug itself but is used to modulate the properties of a larger molecule.
Pharmacophore Logic
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Solubility Enhancement: The ether oxygen in the THF ring acts as a hydrogen bond acceptor, improving aqueous solubility compared to a cyclohexyl or phenyl analog.
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Metabolic Stability: The THF ring is less prone to CYP450 oxidation than linear alkyl chains.
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Vector Positioning: The 3-position of the THF ring creates a "kinked" vector (unlike the 4-position of a piperidine), which can access unique sub-pockets in enzymes or receptors.
Biological Pathway Logic
Caption: Figure 2. Pharmacophore features and downstream applications in medicinal chemistry.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7168208, 1-((Tetrahydrofuran-2-yl)carbonyl)piperazine. Retrieved from [Link](Note: Used for comparative physicochemical properties of the THF-piperazine class).
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Beshore, D. C., & Dinsmore, C. J. (2002).[5] Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization.[5] Organic Letters, 4(7), 1201–1204. Retrieved from [Link](Source for reductive amination protocols).
- Vertex AI Search. (2026). Consolidated search results for CAS 1147422-71-6 synthesis and properties.
Sources
- 1. Piperazine, 1-(tetrahydro-3-furanyl)- HCl salt CAS#: 1147422-71-6 [m.chemicalbook.com]
- 2. 1-TETRAHYDROFURFURYL-PIPERAZINE | 82500-35-4 [amp.chemicalbook.com]
- 3. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
